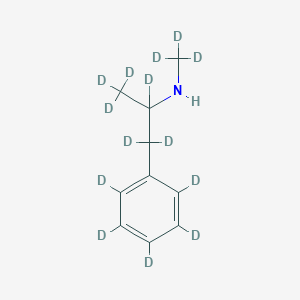

(+/-)-Methamphetamine-d14

Description

The Role of Stable Isotope Labeling in Quantitative Chemical Analysis

Stable isotope labeling is a powerful technique used to trace the path of molecules through chemical reactions, metabolic pathways, or biological systems. wikipedia.orgspectroinlets.com It involves the replacement of one or more atoms in a compound with their non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.comcreative-proteomics.com These labeled compounds act as tracers that can be detected and differentiated from their unlabeled counterparts based on their mass. wikipedia.orgspectroinlets.com

In quantitative analysis, the most prominent application of stable isotope labeling is Isotope Dilution Mass Spectrometry (IDMS). researchgate.net This method is considered the gold standard for achieving high accuracy and precision in quantification. diagnosticsworldnews.com The core principle of IDMS involves adding a known quantity of a stable isotope-labeled version of the analyte to a sample before any processing or extraction occurs. researchgate.netcaymanchem.com This labeled compound serves as an ideal internal standard because it shares nearly identical chemical and physical properties with the target analyte. researchgate.net

When the sample is analyzed, typically using mass spectrometry coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), the instrument can distinguish between the analyte and the heavier isotope-labeled internal standard. spectroinlets.comcaymanchem.com Because the standard is subjected to the exact same experimental conditions as the analyte, any loss of substance during sample preparation or variations in instrument response affects both compounds equally. By measuring the ratio of the signal from the native analyte to that of the known amount of internal standard, analysts can calculate the analyte's concentration with exceptional accuracy, effectively correcting for procedural inconsistencies and matrix effects. researchgate.netresearchgate.net This methodology is fundamental in diverse fields, including clinical toxicology, forensic science, proteomics, and environmental monitoring. symeres.comcaymanchem.com

Principles and Utility of Deuterium Incorporation in Analytical Standards

Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for creating labeled analytical standards. creative-proteomics.com The principle involves chemically synthesizing the target molecule, in this case, methamphetamine, and replacing hydrogen atoms with deuterium atoms. wikipedia.org This substitution increases the mass of the molecule without significantly altering its fundamental chemical behavior, such as its polarity, solubility, or chromatographic retention time. researchgate.net

The utility of deuterated standards is multifaceted:

Ideal Internal Standards : Their near-identical chemical nature to the analyte makes them perfect internal standards for IDMS. diagnosticsworldnews.comacs.org They co-elute with the target analyte during chromatography but are easily resolved by their mass difference in the mass spectrometer, leading to reliable and reproducible quantification. researchgate.net

Metabolic and Pharmacokinetic Studies : Deuterium labeling is an indispensable tool in drug metabolism and pharmacokinetics (DMPK) research. symeres.com It allows scientists to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs within a biological system, providing critical data for drug development. diagnosticsworldnews.comacs.org

Mechanistic Elucidation : The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate for reactions that involve breaking this bond, a phenomenon known as the kinetic isotope effect. symeres.com Researchers can leverage this effect to investigate the mechanisms of chemical and enzymatic reactions. symeres.com

Enhanced Specificity : In complex biological samples like urine or blood, which contain numerous potentially interfering substances, deuterated standards significantly enhance the specificity and selectivity of the analysis. oup.com

The replacement of hydrogen with deuterium can also enhance a drug's metabolic stability, which is a property explored in the development of new therapeutic agents. acs.org For analytical purposes, however, the primary benefit remains its function as a stable, non-radioactive, and chemically analogous internal standard. researchgate.net

Positioning of (+/-)-Methamphetamine-d14 within Contemporary Chemical and Biochemical Research

This compound is a highly deuterated version of methamphetamine, specifically synthesized for use as an internal standard in quantitative analysis. caymanchem.combioscience.co.uk The "d14" designation indicates that fourteen hydrogen atoms in the molecule have been replaced with deuterium atoms, creating a significant mass difference from the unlabeled compound. This high degree of deuteration is advantageous as it minimizes the risk of isotopic cross-contribution, where the mass spectral signal of the standard could be affected by natural isotopes present in the analyte, and vice versa. researchgate.netoup.com

The primary application of this compound is for the quantification of methamphetamine in forensic and research contexts. caymanchem.commusechem.com It is an essential component in analytical methods used for:

Forensic Toxicology : Determining the concentration of methamphetamine in biological samples (e.g., urine, plasma, serum) for drug testing and post-mortem investigations. musechem.comcerilliant.com

Clinical Chemistry : Monitoring methamphetamine levels for clinical and diagnostic purposes. cerilliant.com

Law Enforcement : Analyzing seized materials and residues from clandestine laboratories. ca.govcdc.gov

Chiral Analysis : Serving as the internal standard in methods designed to separate and quantify the individual enantiomers, (S)-(+)-methamphetamine and (R)-(-)-methamphetamine, which have different pharmacological activities. nih.govsciex.com

Research studies have consistently demonstrated that using an analyte's specific deuterated analog, such as methamphetamine-d14 for methamphetamine, yields more accurate and reliable quantitative data compared to using a single internal standard for a panel of related compounds. oup.comnih.gov The compound is almost exclusively used with analytical platforms like GC-MS and LC-MS (or tandem MS/MS), which can separate the compounds chromatographically and differentiate them by mass. caymanchem.comcerilliant.comnih.gov

Table 1: Physicochemical Properties of this compound Hydrochloride Data sourced from supplier technical information. caymanchem.com

| Property | Value |

|---|---|

| Formal Name | N,α-di(methyl-d₃)-(benzene-d₅)-ethan-α,β,β-d₃-amine, monohydrochloride |

| CAS Number | 2714414-13-6 |

| Molecular Formula | C₁₀HD₁₄N • HCl |

| Formula Weight | 199.8 |

| Deuterated Forms | ≥99% (d₁-d₁₄) |

| InChI Key | TWXDDNPPQUTEOV-OEEUOZKYSA-N |

Table 2: Research Applications of this compound

| Application Area | Analytical Technique(s) | Purpose | References |

|---|---|---|---|

| Forensic & Clinical Drug Testing | GC-MS, LC-MS | Internal standard for accurate quantification of methamphetamine in urine, plasma, or serum. | caymanchem.com, cerilliant.com, nih.gov |

| Chiral Quantification | LC-MS, GC-MS | Internal standard for the enantiomeric determination of (S)-(+)-methamphetamine and (R)-(-)-methamphetamine. | nih.gov, sciex.com |

| Environmental & Residue Analysis | GC-MS | Internal standard for quantifying methamphetamine residue on surfaces (wipes). | ca.gov, cdc.gov |

| Quantitative Research | GC-MS, LC-MS/MS | High-purity standard for developing and validating analytical methods for amphetamine-type stimulants. | oup.com, nih.gov, oup.com |

Structure

3D Structure

Properties

CAS No. |

362044-12-0 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

163.32 g/mol |

IUPAC Name |

1,1,1,2,3,3-hexadeuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-N-(trideuteriomethyl)propan-2-amine |

InChI |

InChI=1S/C10H15N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D2,9D |

InChI Key |

MYWUZJCMWCOHBA-QUMROUDOSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC([2H])([2H])[2H])[2H])[2H] |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC |

Origin of Product |

United States |

Synthesis and Comprehensive Characterization of +/ Methamphetamine D14 Reference Materials

Synthetic Pathways for Deuterium (B1214612) Incorporation

The introduction of deuterium atoms into the methamphetamine molecule is a crucial step in the synthesis of (+/-)-Methamphetamine-d14. The primary goal is to achieve a high level of deuterium incorporation at specific, stable positions within the molecule to ensure a significant mass shift from the unlabeled compound and to prevent back-exchange of the isotopes. mdma.ch Various strategies can be employed to introduce deuterium into organic molecules.

One common approach involves the use of deuterated reagents during the synthetic process. mdma.ch For instance, in the synthesis of methamphetamine from precursors like phenyl-2-propanone (P2P), a reductive amination step is often employed. The use of a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LAD), can introduce deuterium atoms. mdma.chmdma.ch Similarly, to introduce the deuterated N-methyl group, a deuterated methylating agent like methyl-d3 iodide can be utilized. mdma.ch

Another powerful technique for deuterium incorporation is hydrogen isotope exchange (HIE). researchgate.net This method can introduce deuterium into a molecule in a single synthetic step, often using a catalyst like iridium. researchgate.netsnnu.edu.cn This can be a more efficient approach than multi-step classical synthesis requiring isotopically labeled starting materials. researchgate.net For this compound, a combination of these methods is typically used to achieve the desired high level of deuteration across both the phenyl ring and the propylamino side chain. lgcstandards.comcaymanchem.com The synthesis often starts from a deuterated benzene (B151609) ring (benzene-d6) which is then elaborated to the final product, or by subjecting a suitable precursor to extensive H/D exchange conditions. The selection of the synthetic route is critical to ensure that the deuterium labels are in chemically stable positions and that the final product has the desired high isotopic purity.

Analytical Verification of Deuterium Isotopic Purity and Distribution

The utility of this compound as an internal standard is directly dependent on its isotopic purity. It is essential that the reference material consists predominantly of the d14 species, with minimal contributions from lower deuterated forms (d1-d13) or the unlabeled (d0) compound. caymanchem.com The presence of significant amounts of lower mass isotopes could potentially interfere with the quantification of the target analyte, especially at low concentrations. mdma.ch

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for assessing isotopic purity. By analyzing the mass spectrum of the synthesized material, the relative abundances of the different isotopologues can be determined. For a high-quality standard, the molecular ion cluster should be centered at the mass corresponding to the d14 isotopologue. Certified reference materials often specify a minimum isotopic purity, for example, ≥99% deuterated forms (d1-d14). caymanchem.com

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2H NMR, is a powerful tool for determining the position-specific distribution of deuterium within the molecule. researchgate.net This technique can confirm that the deuterium atoms are located at the intended positions and have not undergone any unexpected scrambling during the synthesis. This detailed characterization provides a comprehensive "chemical fingerprint" of the reference material. researchgate.net

Table 1: Isotopic Purity Specification for this compound (hydrochloride)

| Parameter | Specification | Source |

|---|

Stereochemical Configuration and Isomeric Purity Assessment of Racemic Mixtures

Methamphetamine exists as two enantiomers (mirror-image isomers): (S)-(+)-methamphetamine and (R)-(-)-methamphetamine. sciex.com These enantiomers have different pharmacological activities, with the (S)-(+)-isomer being a potent central nervous system stimulant, while the (R)-(-)-isomer has less pronounced central effects and is used in some over-the-counter nasal decongestants. caymanchem.comsciex.com Therefore, forensic and clinical analyses often require not only the quantification of total methamphetamine but also the determination of the ratio of the two enantiomers. oup.com

For use as an internal standard in such assays, a racemic mixture, this compound, is ideal. A racemic mixture contains equal amounts of the (S)-(+)- and (R)-(-)-enantiomers. The assessment of isomeric purity involves chiral separation techniques, most commonly GC-MS analysis after derivatization with a chiral derivatizing agent. oup.comoup.com Reagents such as (S)-(-)-N-trifluoroacetylprolyl chloride (TPC) or R(-)-α-methoxy-α-trifluoromethylphenylacetic acid chloride (R-MTPAC) react with the methamphetamine enantiomers to form diastereomers. oup.comoup.com These diastereomers have different physical properties and can be separated by chromatography, allowing for the quantification of the individual d- and l-isomers. oup.com For a reference material to be classified as racemic, the analysis should confirm a 1:1 ratio of the two enantiomers.

Physicochemical and Spectroscopic Characterization for Reference Material Qualification

The final step in qualifying this compound as a reference material is a thorough physicochemical and spectroscopic characterization. This data is essential for the end-user to confirm the identity and purity of the standard. The information is typically provided on a Certificate of Analysis (CoA) that accompanies the certified reference material. caymanchem.com

Key physicochemical properties that are determined include the chemical formula, molecular weight, and physical form. Spectroscopic data from techniques such as Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy provide a detailed structural confirmation of the compound. researchgate.net The mass spectrum, as mentioned earlier, confirms the isotopic composition. The purity of the material is often determined by a combination of chromatographic techniques (e.g., GC or HPLC) and is reported as a percentage. researchgate.net For commercial standards, the material is often provided as a solution in a high-purity solvent like methanol (B129727), and the concentration is certified. cerilliant.com

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | N,α-di(methyl-d3)-(benzene-d5)-ethan-α,β,β-d3-amine | caymanchem.com |

| CAS Number | 362044-12-0 | |

| Empirical Formula | C₁₀D₁₄HN | |

| Molecular Weight | 163.32 g/mol | |

| Physical Form | Typically supplied as a solution in methanol or as a crystalline solid (hydrochloride salt) | cerilliant.comcaymanchem.com |

| Spectroscopic Data | Confirmed by techniques such as GC-MS, LC-MS, 1H-NMR, and FT-IR | researchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-(+)-Methamphetamine |

| (R)-(-)-Methamphetamine |

| Phenyl-2-propanone (P2P) |

| Lithium aluminum deuteride (LAD) |

| Methyl-d3 iodide |

| Benzene-d6 |

| (S)-(-)-N-trifluoroacetylprolyl chloride (TPC) |

Advanced Analytical Methodologies Employing +/ Methamphetamine D14 As an Internal Standard

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the separation of methamphetamine from complex matrices prior to its detection. The use of a deuterated internal standard like (+/-)-Methamphetamine-d14 is compatible with both gas and liquid chromatography, enhancing the precision and accuracy of quantification.

Gas Chromatography (GC) Based Approaches with Deuterated Internal Standards

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone of forensic toxicology for the analysis of amphetamine-type stimulants. In these methods, this compound serves as an ideal internal standard. sigmaaldrich.comcerilliant.comcerilliant.com Prior to GC analysis, methamphetamine and its deuterated analogue are often derivatized to improve their chromatographic properties and thermal stability. Common derivatizing agents include heptafluorobutyric anhydride (B1165640) (HFBA) and trifluoroacetic anhydride (TFAA). nih.govoup.com

The use of a deuterated standard is crucial in GC-MS to account for any loss of analyte during the extensive sample preparation, which can include liquid-liquid extraction or solid-phase extraction (SPE), and the derivatization process. nih.govca.gov For instance, a study on the analysis of methamphetamine in hair utilized stable isotope-labeled internal standards, including a deuterated version of methamphetamine, to construct a linear calibration curve from 1 to 100 ng/mg with a detection limit of 0.5 ng/mg. nih.govasme.org Another method for analyzing methamphetamine on wipes also employed this compound to ensure accurate quantification. ca.gov

Research has also focused on optimizing derivatization routes to generate favorable mass spectrometric data and minimize "cross-contribution" between the analyte and the internal standard. nih.gov Different deuterated analogues, such as those with varying numbers of deuterium (B1214612) atoms, have been evaluated to find the most suitable internal standard for a specific derivatization method. nih.gov

Liquid Chromatography (LC) Based Approaches with Deuterated Internal Standards

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become increasingly popular for the analysis of methamphetamine due to its high sensitivity and specificity, often with simpler sample preparation than GC-MS. oup.com this compound is extensively used as an internal standard in these methods. sigmaaldrich.comcerilliant.comcerilliant.comcaymanchem.com

LC-based methods can often analyze samples with minimal preparation, such as a "dilute-and-shoot" approach, where the sample is simply diluted before injection. In such cases, the co-eluting deuterated internal standard is essential to compensate for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer's ion source.

A significant application of LC is the chiral separation of methamphetamine's enantiomers, (S)-(+)-methamphetamine and (R)-(-)-methamphetamine. This is crucial as the (S)-enantiomer is a potent central nervous system stimulant, while the (R)-enantiomer is found in some over-the-counter nasal decongestants. Chiral separation is typically achieved using a chiral stationary phase column. google.comsciex.com The use of racemic this compound as an internal standard allows for the accurate quantification of both the d- and l-enantiomers. sciex.comnih.gov One LC-MS/MS method for the enantiomeric quantification of (S)-(+)-methamphetamine in urine utilized racemic methamphetamine-d14 as the internal standard, achieving a linear range of 150-1050 ng/mL and a detection limit of 18 ng/mL. nih.gov

Mass Spectrometric (MS) Detection and Quantification Strategies

Mass spectrometry is the definitive detection method for methamphetamine analysis, providing high selectivity and sensitivity. The use of this compound is integral to several advanced MS quantification strategies.

Isotope Dilution Mass Spectrometry (IDMS) Principles and Applications

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard, such as this compound, to a sample before processing. nih.govresearchgate.net The ratio of the unlabeled analyte to the labeled standard is measured by the mass spectrometer. Since the analyte and the internal standard are chemically identical, they behave identically during extraction, derivatization, and chromatography, meaning any losses will affect both compounds equally. This results in a highly accurate and precise measurement of the analyte concentration.

IDMS is considered a primary reference method and is widely applied in forensic and clinical settings for the quantification of methamphetamine. nih.govasme.org For example, a method for determining methamphetamine and amphetamine in hair was developed using stable isotope dilution GC-MS, demonstrating excellent linearity and low detection limits. nih.govasme.org The accuracy of IDMS is particularly valuable when dealing with complex matrices like hair, blood, and urine, where matrix effects and analyte loss during sample preparation are significant challenges. nih.govasme.orgnih.gov

Table 1: Application of Isotope Dilution Mass Spectrometry in Methamphetamine Analysis

| Analytical Technique | Matrix | Internal Standard | Key Findings | Reference |

|---|---|---|---|---|

| GC-MS | Hair | Methamphetamine-d4 | Linear range: 1-100 ng/mg; Detection limit: 0.5 ng/mg | nih.gov, asme.org |

| GC-MS | Urine, Serum | Methamphetamine acetamide-d3 | Recovery: 99.4-100.2% | nih.gov, researchgate.net |

| LC-MS/MS | Urine | Racemic Methamphetamine-d14 | Linear range: 150-1050 ng/mL; Detection limit: 18 ng/mL | nih.gov |

| GC-MS | Wipe Samples | Methamphetamine-d14 | Enables accurate quantification from surfaces | ca.gov |

| LC-MS/MS | Umbilical Cord | Methamphetamine-d14 | Limit of quantitation: 0.6 ng/g | nih.gov |

High-Resolution Mass Spectrometry (HRMS) in Deuterated Compound Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. This capability is extremely useful in identifying unknown compounds and confirming the identity of known substances with a high degree of confidence. In the context of deuterated compound analysis, HRMS can easily distinguish between the analyte and the deuterated internal standard due to the precise mass difference imparted by the deuterium atoms.

While specific studies focusing solely on this compound and HRMS are not as prevalent as those for tandem MS, the principles of HRMS are broadly applicable and beneficial. HRMS can be used for untargeted screening of drugs of abuse in complex matrices. acs.org In such screening methods, the high mass accuracy of HRMS helps to reduce the number of potential false positives. A recent study demonstrated the use of data-independent acquisition with ultra-performance liquid chromatography and a quadrupole time-of-flight mass spectrometer for broad-scope drug screening. acs.org Although this study used a different deuterated internal standard, the methodology is directly applicable to the use of this compound for targeted quantification within an untargeted workflow. The high resolving power of HRMS instruments can also be advantageous in separating analyte signals from matrix interferences, which can be particularly challenging in complex biological samples.

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry (MS/MS) is a highly selective and sensitive technique that involves the isolation of a specific precursor ion (e.g., the molecular ion of methamphetamine), its fragmentation, and the detection of one or more specific product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces chemical noise and enhances the signal-to-noise ratio, leading to lower limits of detection.

The use of this compound as an internal standard is standard practice in LC-MS/MS methods for methamphetamine quantification. nih.govwa.gov A specific precursor-to-product ion transition is monitored for both the unlabeled methamphetamine and for the deuterated internal standard. For example, in an LC-MS/MS method for the enantiomeric quantification of (S)-(+)-methamphetamine in urine, the protonated molecular ions of methamphetamine (m/z 150) and methamphetamine-d14 (m/z 164) were isolated and fragmented, with the product ions at m/z 119 and 130, respectively, being monitored for quantification. nih.gov

This approach provides excellent specificity, as it is highly unlikely that another compound in the sample will have the same retention time, the same precursor ion mass, and fragment to produce the same product ion mass. This high degree of selectivity allows for minimal sample cleanup in many cases, leading to faster analysis times. oup.com Numerous validated LC-MS/MS methods have been published for the determination of methamphetamine in various biological matrices, including blood, plasma, oral fluid, and umbilical cord tissue, all relying on the use of a deuterated internal standard like this compound for accurate and precise quantification. oup.comnih.govwa.govnih.gov

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters for Methamphetamine Analysis using a Deuterated Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | IS Precursor Ion (m/z) | IS Product Ion (m/z) | Reference |

|---|---|---|---|---|---|---|

| (S)-(+)-Methamphetamine | 150 | 119 | Racemic Methamphetamine-d14 | 164 | 130 | nih.gov |

| Methamphetamine | Not specified | Not specified | Methamphetamine-d14 | Not specified | Not specified | wa.gov, nih.gov |

| Methamphetamine | Not specified | Not specified | Methamphetamine-d14 | Not specified | Not specified | sciex.com |

| Methamphetamine | Not specified | Not specified | Methamphetamine-d14 | Not specified | Not specified | oup.com |

Sample Preparation and Derivatization Protocols

Sample preparation is a critical step to isolate the target analytes from complex biological or environmental matrices, remove potential interferences, and concentrate the sample for analysis. The choice of extraction and derivatization methods depends on the nature of the sample matrix and the sensitivity required for the analytical technique.

Liquid-Liquid Extraction (LLE) is a conventional method used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. wa.govwa.gov In the analysis of methamphetamine from various matrices like whole blood, urine, or wipe samples, LLE is employed to isolate the target compounds and their deuterated internal standards. wa.govca.gov The process often involves adjusting the pH of the sample to ensure the analyte is in its non-ionized, more organic-soluble form. For instance, in analyzing wipe samples, a desorption solution of 0.2 N Sulfuric Acid is used, and the pH is adjusted to be less than 4 before extraction with an organic solvent. ca.gov

Solid-Phase Extraction (SPE) is a more modern and often more efficient technique that separates components of a mixture based on their physical and chemical properties as they pass through a solid adsorbent. acs.org SPE is widely used for cleaning up complex samples like urine, plasma, and meconium prior to analysis. sciex.comnih.govnih.gov Various types of SPE cartridges are available, such as strong cation exchange mixed-mode sorbents, which are effective for extracting basic compounds like methamphetamine. sciex.comresearchgate.net The process involves loading the sample (to which this compound has been added) onto a conditioned cartridge, washing away interferences with specific solvents, and finally eluting the analytes with a different solvent mixture. sciex.comnih.gov

Interactive Data Table: Comparison of Extraction Methodologies

| Method | Matrix | Key Reagents & Solvents | Internal Standard (IS) | Reference |

| Liquid-Liquid Extraction (LLE) | Whole Blood, Urine | n-Butyl chloride, Sodium borate (B1201080) buffer (pH 9.2) | Methamphetamine-d14 | wa.gov |

| Liquid-Liquid Extraction (LLE) | Wipe Samples | Desorption solution (0.2 N H₂SO₄), Dichloromethane | Methamphetamine-d14 | ca.gov |

| Solid-Phase Extraction (SPE) | Urine | Strata-X Drug B (strong cation exchange) cartridge, Methanol (B129727), Ethyl acetate (B1210297)/isopropyl alcohol/ammonium (B1175870) hydroxide (B78521) elution solvent | Methamphetamine-d14 | sciex.com |

| Solid-Phase Extraction (SPE) | Meconium | Homogenization, SPE cleanup | Methamphetamine-d14 | nih.gov |

| Supported Liquid Extraction (SLE) | Urine | ISOLUTE® SLE+ cartridge, Ethyl acetate | Methamphetamine-d14 | acs.orgusm.edu |

| Solid-Phase Extraction (SPE) | Plasma, Oral Fluid | Strata™-XC Polymeric Strong Cation cartridge, 5% ammonium hydroxide in methanol elution solvent | Racemic d11-methamphetamine | nih.gov |

Derivatization is a chemical modification process used to convert an analyte into a product (a derivative) with properties that are better suited for a given analytical method, particularly gas chromatography (GC). For primary and secondary amines like methamphetamine, derivatization is often necessary to improve thermal stability, enhance volatility, and create characteristic mass fragments for mass spectrometry (MS) detection.

Common derivatizing agents include highly fluorinated compounds such as Heptafluorobutyric Acid Anhydride (HFBA) and Pentafluoropropionic Anhydride (PFPA). wa.govcdc.gov These reagents react with the amine group of methamphetamine and its deuterated internal standard, this compound, to form stable, volatile derivatives. wa.govca.gov The choice of internal standard must account for derivatization efficiency, as steric hindrance around the amine can affect the reaction. wikisource.orgcdc.gov For N-methyl secondary amines like methamphetamine, Methamphetamine-d14 is preferred because its derivatization efficiency is similar to the unlabeled analyte. cdc.gov In some chiral analyses, specific derivatizing reagents like 1-fluoro-2,4-dinitrophenyl-5-l-alanineamide (Marfey's reagent) are used to separate the d- and l-enantiomers. nih.gov

Interactive Data Table: Derivatization Agents and Conditions

| Derivatizing Agent | Matrix | Procedure | Analytical Technique | Reference |

| Heptafluorobutyric Acid Anhydride (HFBA) | Whole Blood, Urine | Add 50 μL ethyl acetate and 50 μL HFBA; incubate for 10 min at 60-70°C. | GC-MS | wa.gov |

| Pentafluoropropionic Anhydride (PFPA) | Wipe Samples | Addition of PFPA to the extracted sample. | GC-MS | cdc.gov |

| Chlorodifluoroacetic Anhydride (CDFAA) | Wipe Samples | Addition of CDFAA to the extracted sample. | GC-MS | cdc.gov |

| 1-fluoro-2,4-dinitrophenyl-5-l-alanineamide (Marfey's reagent) | Plasma, Oral Fluid | Reconstitute eluate in water and NaHCO₃; add reagent and heat at 45°C for 1 h. | LC-MS/MS | nih.gov |

| (S)-(-)-N-trifluoroacetylprolyl chloride (TPC) | Urine | Chiral derivatization for isomeric determination. | GC-MS | oup.com |

Extraction Methodologies (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

Rigorous Method Validation for Quantitative Analysis

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. For quantitative analysis using this compound, validation involves assessing several key performance characteristics to demonstrate the method's reliability.

Accuracy refers to the closeness of a measured value to the true or accepted value, often expressed as percent error or percent recovery. usm.edu Precision describes the closeness of repeated measurements to each other, typically quantified by the coefficient of variation (%CV) or relative standard deviation (%RSD). usm.edu

In methods utilizing this compound, accuracy and precision are evaluated by analyzing quality control (QC) samples at multiple concentration levels across the calibration range. For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for chiral separation of methamphetamine in urine reported accuracy and precision to be better than 5% for most concentrations and better than 15% for all levels. sciex.com Another study using an immunoaffinity column and LC/MS found within-run accuracy (relative error) between -7.2% and +4.0%, with precision (RSD) ranging from 3.8% to 9.3%. nih.gov These rigorous assessments confirm that the method provides consistently accurate and reproducible results.

Interactive Data Table: Accuracy and Precision Data

| Matrix | Technique | Accuracy | Precision (%CV or %RSD) | Reference |

| Urine | LC-MS/MS | Better than 5-15% | Better than 5-15% | sciex.com |

| Urine | GC-MS (SPE) | 2.76% | 1.31% | usm.edu |

| Urine | GC-MS (SLE) | 6.5% | 1.42% | usm.edu |

| Urine | Immunoaffinity-LC/MS | -7.2 to +4.0% (relative error) | 3.8 - 9.3% | nih.gov |

| Meconium | LC-APCI-MS/MS | 79 - 115% | < 14.2% | nih.gov |

| Plasma, Oral Fluid | LC-MS/MS | 85.3 - 108% | ≤ 11.3% | nih.gov |

| Rat Serum, Brain, Testis | LC-MS/MS | Within 25% of actual values | < 12% | nih.gov |

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov

Determining these limits is a critical part of method validation, establishing the sensitivity of the assay. For methamphetamine analysis using this compound, these limits vary depending on the sample matrix and analytical instrumentation. A highly sensitive LC-MS/MS method for urine achieved an LOQ of 1 ng/mL for methamphetamine. sciex.com In another study analyzing wipe samples from surfaces, the estimated LOQ was 0.05 µ g/wipe . ca.gov A method for urine analysis using GC-MS established the LOD at less than 2 ng/mL and the LOQ at 2 ng/mL. oup.com

Interactive Data Table: LOD and LOQ Values for Methamphetamine

| Matrix | Technique | LOD | LOQ | Reference |

| Urine | LC-MS/MS | - | 1 ng/mL | sciex.com |

| Urine | GC-MS | < 2 ng/mL | 2 ng/mL | oup.com |

| Wipe Samples | GC/MS | - | 0.05 µ g/wipe | ca.gov |

| Urine | Immunoaffinity-LC/MS | 18 ng/mL (S/N=3) | - | nih.gov |

| Meconium | LC-APCI-MS/MS | - | 1.25 - 40 ng/g | nih.gov |

| Umbilical Cord | LC-MS/MS | 0.2 ng/g | 0.4 ng/g | nih.gov |

| Rat Serum | LC-MS/MS | - | 1 ng/mL | nih.gov |

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins). nih.gov These effects can cause ion suppression or enhancement, leading to inaccurate quantification. Endogenous interferences are compounds naturally present in the sample that may have similar chromatographic or mass spectrometric properties to the analyte, potentially leading to false positives or inaccurate results. oup.com

The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as the standard is affected in the same way as the analyte. nih.govnih.gov However, studies still evaluate the extent of these effects. For instance, one study found that deuteration could increase the binding affinity of analytes to SPE cartridges, a potential source of analytical bias if not properly managed. researchgate.net Another study explicitly measured matrix effects in plasma and oral fluid, finding values that ranged from -17.0% to +468%, but the use of a deuterated internal standard ensured the variation was always ≤19.1%. nih.gov Validation protocols also involve analyzing multiple blank matrix samples from different sources to check for any endogenous interferences at the retention time of the target analytes. oup.com

Specificity and Selectivity in Complex Sample Matrices

The quantitative analysis of methamphetamine in biological and environmental samples presents significant challenges due to the inherent complexity of the matrices. unodc.org Biological specimens such as urine, blood, plasma, oral fluid, and hair, as well as environmental samples like wipes from clandestine laboratories, contain a multitude of endogenous and exogenous compounds that can interfere with the analytical signal. unodc.orgnih.gov The use of a stable isotope-labeled internal standard, such as this compound, is a critical strategy to ensure the specificity and selectivity of advanced analytical methodologies like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). cerilliant.comcdc.gov

Specificity is the ability of an analytical method to differentiate and quantify the target analyte in the presence of other, potentially interfering, substances. Selectivity refers to how well the method can measure the analyte of interest without contributions from these other components. In complex matrices, interferences can lead to ion suppression or enhancement in LC-MS/MS, which can cause artificially low or high results if not properly corrected. cdc.govresearchgate.net Deuterated internal standards like this compound are considered the gold standard for mitigating these "matrix effects." cdc.govresearchgate.net Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar extraction inefficiencies and ionization effects in the mass spectrometer's source. cdc.govoup.com By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively compensated for, leading to accurate and reliable quantification. nih.govoup.com

Research has consistently demonstrated the effectiveness of this compound and other deuterated analogs in achieving high specificity and selectivity across various sample types.

Urine: In the analysis of urine, which is a common matrix for drug testing, this compound is used to ensure reliable quantification. cerilliant.comacs.org Studies have validated methods using this internal standard for the analysis of methamphetamine and its metabolites, showing excellent linearity and precision. acs.orgfrontiersin.org For example, a method for analyzing selegiline (B1681611) and its methamphetamine metabolites on dried urine spots reported matrix effects for S-MA ranging from 45.6% to 61.9%, which were successfully managed through the use of deuterated standards. frontiersin.org Another study comparing supported liquid extraction (SLE) and solid-phase extraction (SPE) for methamphetamine in urine utilized d14-MA as the internal standard for both techniques, enabling a direct comparison of their efficiencies. acs.org

Blood, Plasma, and Oral Fluid: Methods for the simultaneous determination of methamphetamine and other drugs of abuse in blood, plasma, and oral fluid have been successfully validated using deuterated internal standards. oup.comresearchgate.netnih.gov One LC-MS/MS method for amphetamines in plasma and oral fluid used methamphetamine-d14 and reported high precision and linearity over a range of 0.5 to 500 µg/L. oup.com The use of the specific deuterated analogue was highlighted as crucial because different biological matrices can have varying effects on the analytes. oup.com Similarly, a validated method for methamphetamine and MDMA in blood demonstrated that the use of deuterium-labeled internal standards resulted in a robust and highly selective method. researchgate.netnih.gov In the analysis of oral fluid from patients in substitution therapy, deuterated analogs were found to be effective in compensating for potential matrix effects for methamphetamine and other opiates. oup.com

Hair: Hair analysis provides a long-term window of drug exposure. A GC-MS method for five amphetamines in human hair used pentadeuterated analogues as internal standards to ensure specificity. oup.com The method involved spiking drug-free hair with the analytes and their deuterated standards before subjecting them to hydrolysis, extraction, and derivatization, demonstrating the standard's stability throughout the rigorous sample preparation process. oup.com

Environmental Wipes: In forensic analysis of clandestine drug laboratories, wipe samples are used to determine surface contamination. A method developed for analyzing methamphetamine on wipes from various surfaces (glass, drywall, fabric) employed Methamphetamine-d14 as the internal standard. ca.gov This allowed for the accurate calculation of recovery from different materials, with an estimated limit of quantitation (LOQ) of 0.05 µ g/wipe . ca.gov

The following tables summarize research findings from various studies employing deuterated methamphetamine internal standards, illustrating the method's performance across different complex matrices.

Table 1: Validation Parameters for Methamphetamine Analysis Using Deuterated Internal Standards in Various Matrices

| Matrix | Analytical Method | Internal Standard | Linearity Range | LOD/LLOQ | Precision (%RSD/%CV) | Accuracy/Recovery (%) | Reference |

| Blood | HPLC-MS/MS | Methamphetamine-d5 | 1 - 5000 µg/L | MDL: 0.31 µg/L | < 5.7% | 85.3 - 94.0% | researchgate.netnih.gov |

| Urine (Dried Spots) | LC/MS/MS | R/S-MA-d5 | 50 - 5000 ng/mL | LLOQ: 50 ng/mL | ≤ 15% | -11.4 to 11.7% | frontiersin.org |

| Plasma & Oral Fluid | LC-MS-MS | Methamphetamine-d14 | 0.5 - 500 µg/L | LOD: ~0.5 µg/L | Intra-day: < 10% | N/A | oup.com |

| Urine | GC-MS | d14-MA | 0.50 - 15.00 µg/mL | N/A | N/A | N/A | acs.org |

| Mouse Plasma | GC-MS | MAMP-d14 | 10 - 20,000 ng/mL | LLOQ: 10 ng/mL | Intra-day: 2.3-7.5% | 93.3 - 106.6% | nih.gov |

| Mouse Brain | GC-MS | MAMP-d14 | 0.1 - 200 ng/mg | LLOQ: 0.1 ng/mg | Intra-day: 2.5-8.4% | 92.4 - 108.5% | nih.gov |

| Hair | GC-MS | MA-d5 | 0.5 - 25.0 ng/mg | LOD: 0.15 ng/mg | < 10.3% | 85.2 - 96.3% | oup.com |

LOD: Limit of Detection; LLOQ: Lower Limit of Quantification; MDL: Method Detection Limit; RSD: Relative Standard Deviation; CV: Coefficient of Variation; N/A: Not Available in source.

Table 2: Matrix Effects and Recovery Data

| Matrix | Analyte | Internal Standard | Matrix Effect (%) | Extraction Recovery (%) | Analytical Method | Reference |

| Urine (Dried Spots) | S-Methamphetamine | S-MA-d5 | 45.6 - 61.9% | 48.6 - 63.8% | LC/MS/MS | frontiersin.org |

| Urine (Dried Spots) | R-Methamphetamine | R-MA-d5 | 85.7 - 91.8% | 86.8 - 93.4% | LC/MS/MS | frontiersin.org |

| Blood | Methamphetamine | Methamphetamine-d5 | Not explicitly stated, but compensated for by IS | 85.3 - 94.0% | HPLC-MS/MS | researchgate.netnih.gov |

| Urine | 10 Analytes (incl. Methamphetamine) | Respective deuterated analogs | Observed for 3 analytes, but compensated for by IS | > 80% (for Methamphetamine) | LC-MS-MS | nih.gov |

| Environmental Wipes | Methamphetamine | Methamphetamine-d14 | N/A | ~17% (Fabric) to >90% (Glass) | GC/MS | ca.gov |

The use of a deuterated internal standard is designed to compensate for variability in both matrix effects and extraction recovery.

Applications of +/ Methamphetamine D14 in Specialized Research Domains

Investigations in Drug Metabolism Studies (Non-Clinical Models)

The use of (+/-)-Methamphetamine-d14 is instrumental in elucidating the complex metabolic pathways of methamphetamine in non-clinical models. It is frequently employed as an internal standard in both in vitro and in vivo studies to ensure the accuracy of quantitative analyses of the parent drug and its metabolites. caymanchem.comcerilliant.comsciex.com

In Vitro Enzymatic Metabolism Characterization

In vitro studies using human liver microsomes (HLMs) are fundamental to understanding the enzymatic processes involved in drug metabolism. ljmu.ac.ukgla.ac.uk In this context, this compound is used as an internal standard to quantify the formation of methamphetamine metabolites. science.gov Research has shown that cytochrome P450 (P450) enzymes, particularly CYP2D6, are the primary drivers of methamphetamine metabolism. nih.govcore.ac.uk

Key metabolic reactions identified in vitro include N-demethylation to form amphetamine and p-hydroxylation to produce p-hydroxymethamphetamine. nih.govcore.ac.uk Studies have demonstrated that N-demethylation is often the more dominant pathway. core.ac.uk The use of deuterated internal standards like this compound allows for the precise measurement of the production rates of these metabolites by different CYP isozymes, confirming the significant role of CYP2D6 in these biotransformations. core.ac.uk

Table 1: In Vitro Metabolism of Methamphetamine by Human CYP Isozymes

| Enzyme | Metabolic Reaction | Key Finding |

|---|---|---|

| CYP2D6 | N-demethylation, p-hydroxylation | Dominant enzyme in methamphetamine metabolism. core.ac.uk |

This table summarizes the primary enzymatic pathways involved in the in vitro metabolism of methamphetamine, as determined by studies utilizing deuterated internal standards for quantification.

Non-Human In Vivo Metabolic Pathway Elucidation

In non-human in vivo models, such as rodents and primates, this compound is essential for tracking the disposition and metabolic fate of administered methamphetamine. nih.govnih.gov These studies help to bridge the gap between in vitro findings and human metabolism. For instance, research in rhesus macaques has utilized deuterated standards to develop and validate sensitive LC-MS/MS methods for the concurrent analysis of methamphetamine and its major metabolites in plasma. nih.gov

These investigations have confirmed that, similar to in vitro findings, the primary metabolic routes in non-human primates are N-demethylation to amphetamine and 4-hydroxylation to 4-hydroxymethamphetamine. nih.gov Amphetamine is further metabolized to 4-hydroxyamphetamine and norephedrine. nih.gov The use of deuterated internal standards is crucial for accurately quantifying the concentrations of these metabolites in biological samples, providing a comprehensive picture of the metabolic cascade. nih.gov

Enantioselective Metabolic Profiling

Studies have revealed that the metabolism of methamphetamine is stereoselective. nih.govacs.org For example, S-(+)-amphetamine is metabolized more rapidly than the R-(-)-enantiomer. bath.ac.uk In humans, a larger percentage of R-(-)-methamphetamine is excreted unchanged compared to S-(+)-methamphetamine, indicating that the S-(+)-enantiomer is more extensively metabolized. nih.gov The formation of metabolites, such as p-hydroxymethamphetamine, also shows stereoselectivity. nih.gov Such detailed enantioselective analysis is made possible by the use of stable isotope-labeled internal standards like this compound in advanced analytical techniques like chiral chromatography coupled with mass spectrometry. rsc.orgrestek.com

Pharmacokinetic Modeling in Pre-Clinical Systems

Pharmacokinetic studies are essential for understanding how a drug is absorbed, distributed, metabolized, and eliminated by the body. The use of this compound as an internal standard is a cornerstone of pre-clinical pharmacokinetic research on methamphetamine, enabling the generation of reliable data for modeling. cij.gob.mxnih.gov

Application in Absorption and Distribution Studies

In pre-clinical absorption studies, deuterated methamphetamine is often administered concurrently with the non-labeled drug to determine bioavailability. For instance, studies have used intravenously administered deuterium-labeled methamphetamine alongside intranasal or smoked methamphetamine to calculate the bioavailability of these non-intravenous routes. nih.gov This dual-labeling approach allows for the precise differentiation and quantification of the drug from different administration routes.

Distribution studies in animal models have shown that methamphetamine and its metabolites distribute to various organs, with high accumulation in tissues like the salivary glands, skeletal muscle, kidneys, and liver. nih.gov The use of this compound as an internal standard in the analysis of tissue samples allows for accurate determination of tissue-to-plasma concentration ratios, providing insights into the tissue-specific accumulation of the drug and its metabolites. nih.gov

Table 2: Bioavailability of Methamphetamine via Different Routes of Administration

| Route of Administration | Bioavailability | Key Finding |

|---|---|---|

| Intranasal | 79% | Well-absorbed with high bioavailability. nih.gov |

| Smoked | 67% (of estimated delivered dose) | Substantial absorption, though less than intranasal. nih.gov |

This table presents the bioavailability of methamphetamine through various administration routes, determined in studies that utilized deuterated methamphetamine for accurate pharmacokinetic analysis.

Elucidation of Elimination Pathways

Furthermore, research has investigated the role of specific transporters in the renal and hepatic elimination of methamphetamine and its metabolites. For example, studies have identified organic cation transporters (OCTs) as playing a role in the tissue uptake and subsequent elimination of metabolites like p-hydroxymethamphetamine. nih.gov The precise quantification of drug and metabolite concentrations in plasma, urine, and various tissues, facilitated by the use of this compound, is fundamental to elucidating these complex elimination mechanisms. nih.gov

Environmental Fate and Degradation Mechanism Research

This compound serves as a critical internal standard for the accurate quantification of methamphetamine in complex environmental matrices. Its use in isotope dilution methods with mass spectrometry allows researchers to trace the fate of the parent compound under various simulated environmental conditions, compensating for sample loss during extraction and analysis.

Studies utilizing microcosm bioreactors, which simulate natural aquatic environments, have been instrumental in understanding the biodegradation of methamphetamine. In these experiments, river water and sediment are used to observe degradation processes over extended periods. researchgate.netnih.gov this compound is added to samples as an internal standard prior to extraction and analysis by techniques like liquid chromatography-time-of-flight mass spectrometry (LC-QTOF-MS) to ensure precise quantification. researchgate.net

Research has demonstrated that the primary mechanism for methamphetamine degradation in these systems is biological in origin. researchgate.net Significant biodegradation was observed in biotic reactors (containing natural microbial communities) compared to abiotic (sterile) reactors. researchgate.netresearchgate.net Studies have identified specific bacterial families, such as Methylophilaceae and Saprospiraceae, that are predominant during the biodegradation of methamphetamine in aquatic ecosystems. nih.gov The half-lives observed in these studies indicate that methamphetamine is relatively refractory in aquatic environments. nih.gov The degradation process is significantly influenced by the presence of microbial communities in both water and sediment. researchgate.netnih.gov

The role of light in the degradation of methamphetamine has been investigated using controlled laboratory experiments that expose the compound to simulated sunlight. In studies comparing degradation in light-exposed versus dark reactors, methamphetamine was found to be largely photo-stable, indicating that photochemical processes are not the primary driver of its breakdown in the environment. researchgate.netresearchgate.net While some research suggests that photochemical processes can facilitate minor degradation, these transformations are not stereoselective. researchgate.net The use of this compound as an internal standard is essential in these experiments to accurately measure the subtle changes in the parent compound's concentration, distinguishing between photodegradation and other potential loss pathways. researchgate.netresearchgate.net

The tendency of methamphetamine to attach to solid particles in the environment, known as sorption, is a key factor in its environmental mobility and bioavailability. To investigate this, studies have been conducted to measure the partitioning of methamphetamine onto suspended particulate matter (SPM) in wastewater and soil. researchgate.netbath.ac.ukresearchgate.net These experiments have generally shown that methamphetamine does not significantly adsorb to suspended particulate matter or soil. researchgate.netresearchgate.net For instance, one study found that the proportion of amphetamine (a related compound) sorbed to SPM ranged from only 1.6% to 8.6%. bath.ac.uk Another study concluded that methamphetamine is relatively stable in the environment, which may contribute to its persistence. researchgate.net The accurate measurement of low sorption levels relies on precise analytical methods, where methamphetamine-d14 is often employed as an internal standard to quantify the concentrations in both the liquid and solid phases. bath.ac.ukscispace.com

Methamphetamine is a chiral compound, existing as two enantiomers, S-(+)-methamphetamine and R-(-)-methamphetamine. Research has revealed that the degradation of methamphetamine in the environment is often enantioselective, meaning one enantiomer breaks down faster than the other. This phenomenon has been studied in river microcosms and activated sludge reactors. researchgate.netresearchgate.net

Sorption and Environmental Partitioning Behavior

Forensic Analytical Method Development and Validation for Chemical Detection

In the field of forensic toxicology, this compound is an indispensable tool. As a deuterated internal standard, it is chemically almost identical to methamphetamine but has a higher mass due to the replacement of 14 hydrogen atoms with deuterium (B1214612). This property makes it ideal for use in quantitative analysis with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comcerilliant.com When added to a biological sample at a known concentration, it co-elutes with the non-labeled methamphetamine and experiences similar extraction inefficiencies or matrix-induced signal suppression, allowing for highly accurate and precise quantification of the target analyte. nih.govoup.com

This compound is widely used to develop and validate robust methods for detecting and quantifying methamphetamine in a variety of biological specimens, which is crucial for clinical toxicology, workplace drug testing, and forensic investigations. cerilliant.comcerilliant.com Its application ensures that analytical results are reliable and meet the stringent standards required by forensic accrediting bodies. gla.ac.uk

Urine: Numerous validated methods use this compound for the quantitative analysis of methamphetamine in urine. oup.comacs.org These methods often involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the drug, followed by derivatization and analysis by GC-MS or LC-MS/MS. oup.comacs.org The internal standard allows for accurate measurement even when dealing with high concentrations of amphetamine, a common metabolite. oup.com

Blood and Plasma: For blood and plasma samples, methods typically involve a protein precipitation step followed by LC-MS/MS analysis. oup.com The use of methamphetamine-d14 is critical to compensate for matrix effects that can suppress the analyte signal in these complex samples. oup.com This enables the simultaneous and accurate quantification of methamphetamine and other related amphetamines. oup.com

Oral Fluid: Oral fluid is an increasingly popular matrix for drug testing due to its non-invasive collection. oup.comnih.gov Analytical methods for oral fluid also rely heavily on this compound. gla.ac.ukresearchgate.net These methods are validated for key parameters such as limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy to ensure their suitability for forensic casework. nih.govresearchgate.net

The table below summarizes findings from various studies that have developed and validated quantitative methods for methamphetamine in biological matrices using this compound as an internal standard.

| Analytical Technique | Matrix | Extraction Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Findings/Application | Reference |

| GC-MS | Urine | Liquid-Liquid Extraction (LLE) | Not Specified | Not Specified | Used for quantitative analysis in the presence of high concentrations of amphetamine. | oup.com |

| LC-MS/MS | Plasma, Oral Fluid | Protein Precipitation (Methanol) | 2 pg/L | 0.5 µg/L | Rapid and simple method requiring only 50 µL of sample. | oup.com |

| GC-MS | Oral Fluid | Liquid-Liquid Extraction (LLE) | 5 ng/mL | 15 ng/mL | Method showed high recovery (96%) and selectivity. | nih.govresearchgate.net |

| LC-MS/MS | Oral Fluid | Solid-Phase Extraction (SPE) | Not Specified | Not Specified | Validated according to SWGTOX guidelines for forensic toxicology. | gla.ac.uk |

| GC-MS | Urine | Supported Liquid Extraction (SLE) & Solid-Phase Extraction (SPE) | 0.50 µg/mL (SLE & SPE) | 0.50 µg/mL (SLE & SPE) | Comparative study of two common extraction techniques for undergraduate forensic chemistry education. | acs.org |

| GC-MS | Wipe Samples (from surfaces) | Solvent Desorption | Not Specified | 0.05 µ g/wipe | Method for analyzing environmental surface contamination in former clandestine labs. | ca.gov |

| LC-MS/MS | Wastewater | Solid-Phase Extraction (SPE) | Not Specified | Not Specified | Used as a surrogate standard to quantify methamphetamine in environmental water samples. | uhi.ac.uk |

Surface Contamination Analysis in Environmental Forensics

In the field of environmental forensics, this compound serves as a critical internal standard for the precise quantification of methamphetamine contamination on various surfaces. caymanchem.com When clandestine laboratories are discovered or properties are suspected of being sites of drug use, forensic experts must determine the extent of chemical contamination to assess health risks and guide remediation efforts. industry.gov.au The manufacturing and smoking of methamphetamine can release the drug into the air, leading to its deposition on walls, floors, furniture, and other household surfaces. acs.orgnih.gov

The analytical process typically involves wiping a defined surface area (e.g., 100 cm²) with a solvent-moistened gauze or cotton wipe. cdc.govcdc.gov This wipe sample is then taken to a laboratory for analysis, commonly using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcdc.gov To ensure the accuracy of these sensitive measurements, a known quantity of this compound is added to the sample extract. caymanchem.comcdc.gov

This deuterated analogue is chemically identical to methamphetamine but has a higher molecular weight due to the replacement of 14 hydrogen atoms with deuterium atoms. caymanchem.com Because it behaves identically to the target analyte during the extraction, concentration, and injection steps, any loss of the sample during preparation will affect both the analyte and the internal standard equally. The mass spectrometer can distinguish between the two compounds based on their mass difference. cdc.gov By comparing the instrument's response to the analyte with its response to the known quantity of the internal standard, analysts can calculate the exact amount of methamphetamine present on the original surface, correcting for procedural losses and instrumental variations. caymanchem.comcdc.gov

Research has shown that surface contamination levels can vary widely. A single "cook" in a clandestine laboratory can result in methamphetamine surface contamination ranging from 0.1 µ g/100 cm² to as high as 860 µ g/100 cm². acs.org In contrast, properties where methamphetamine has only been smoked typically show lower, though still significant, levels of contamination, which can exceed 30 µ g/100 cm². disastermaster.com.au The type of surface material also influences how much residue is retained; one study found that acrylic surfaces retained the most methamphetamine, while tile surfaces retained the least. kcl.ac.uk The use of this compound is essential for generating the reliable, quantitative data needed to evaluate these diverse contamination scenarios.

Table 1: Reported Methamphetamine Surface Contamination Levels in Various Scenarios

| Contamination Source | Surface Type | Reported Contamination Level (µ g/100 cm²) | Reference |

| Clandestine Lab (Anhydrous Ammonia Method) | Environmental Surfaces | 0.1 to 160 | disastermaster.com.au |

| Clandestine Lab (Red Phosphorous Method) | Environmental Surfaces | 1.5 to 860 | disastermaster.com.au |

| Simulated Smoking (Single "smoke") | Environmental Surfaces | Approx. 0.02 | disastermaster.com.au |

| Simulated Smoking (Multiple "smokes") | Environmental Surfaces | May exceed 30 | disastermaster.com.au |

| Simulated Smoking (Post-4 smokes) | Smooth Tiles | 22 to 35 | acs.orgdisastermaster.com.au |

Role in Inter-Laboratory Proficiency Testing and Quality Control Programs

The reliability of forensic laboratory results is paramount, and this compound plays a vital role in the quality assurance programs that underpin this confidence. Inter-laboratory proficiency testing (PT) is a cornerstone of quality control, serving as an external evaluation of a laboratory's performance. justice.gov Accredited forensic science service providers are required to participate in such programs to maintain their status. justice.gov

In a typical proficiency test for drug analysis, a PT provider prepares and distributes blind samples to participating laboratories. industry.gov.aujustice.gov For methamphetamine analysis, these samples could be spiked blood, urine, or, connecting to the previous section, wipes containing a precise amount of methamphetamine. industry.gov.aucts-forensics.com While the participating laboratory will use its own this compound as an internal standard to conduct its analysis, the proficiency test itself is designed to challenge the lab's ability to accurately quantify the non-deuterated methamphetamine in the test sample. cts-forensics.comcts-forensics.com

The laboratories analyze the PT sample using their standard operating procedures and report their results back to the provider. justice.gov The provider then compares the laboratory's results to the known, pre-established concentration of the analyte in the sample. justice.gov This comparison, often expressed as a z-score, allows for an objective assessment of the laboratory's proficiency. industry.gov.au

For example, a proficiency test conducted by Australia's National Measurement Institute (NMI) involved sending wipe samples spiked with known concentrations of methamphetamine hydrochloride to various labs. industry.gov.au The study aimed to assess proficiency, evaluate analytical methods, and help labs refine their measurement uncertainty estimates. industry.gov.au Similarly, proficiency tests for blood analysis challenge labs to detect and quantify methamphetamine, where many participating labs report using methamphetamine-d11 or methamphetamine-d14 as their internal standard of choice for confirmatory analysis. cts-forensics.comcts-forensics.com These programs are crucial for identifying potential issues in laboratory procedures, ensuring the comparability of results between different laboratories, and maintaining a high standard of quality in forensic science. justice.govforensicrti.org

Table 2: Example of a Proficiency Test Design for Methamphetamine on Wipes (Based on NMI Study AQA 18-08)

| Sample ID | Analytes | Spiked Concentration (µ g/wipe ) | Purpose | Reference |

| S1 / S2 | Methamphetamine (base) | 3.24 | Assess laboratory proficiency at a specific concentration level (duplicate samples). | industry.gov.au |

| MDMA (base) | 18.5 | |||

| S3 / S4 | Methamphetamine (base) | 1.80 | Assess laboratory proficiency at a different concentration level (duplicate samples). | industry.gov.au |

| MDMA (base) | 9.86 |

Quality Assurance and Metrological Considerations for +/ Methamphetamine D14 Certified Reference Materials

Adherence to International Standards for Reference Material Production and Characterization (e.g., ISO/IEC 17025, ISO 17034)

The production and certification of (+/-)-Methamphetamine-d14 CRMs are governed by stringent international standards to ensure competence and reliability. aroscientific.comansi.org Key among these are ISO 17034 and ISO/IEC 17025.

ISO 17034: General requirements for the competence of reference material producers

This standard provides a comprehensive framework for the production of all reference materials, including CRMs. ansi.orgdakks.de It outlines the necessary requirements for a reference material producer's (RMP) quality management system, covering all aspects from planning and production to the assignment of property values and distribution. aroscientific.comnata.com.au Adherence to ISO 17034 demonstrates an RMP's competence to produce materials of appropriate and consistent quality. dakks.denata.com.au For this compound CRMs, this means the entire production process is controlled and documented, ensuring the final product is reliable for its intended use in calibration and quality control. microbiologics.comeuropa.eu Accreditation to ISO 17034 gives users confidence that the CRM, like a solution of this compound in methanol (B129727), has been produced according to globally recognized best practices. nata.com.aulgcstandards.com

ISO/IEC 17025: General requirements for the competence of testing and calibration laboratories

While ISO 17034 applies to the production of the reference material itself, ISO/IEC 17025 is crucial for the laboratories that characterize and assign the certified value to the CRM. intertek.comdakks.de This standard specifies the general requirements for laboratories to demonstrate they operate a quality management system, are technically competent, and are able to generate valid results. campbellsci.caansi.org For a this compound CRM, the characterization of its purity and the concentration of its solution must be performed by a laboratory accredited to ISO/IEC 17025. dakks.deiso17025guide.com This ensures that the analytical methods used for certification are validated, the equipment is properly calibrated, and the personnel are competent, leading to reliable and accurate certified values. campbellsci.caiso17025guide.com The use of CRMs from an ISO 17034 accredited producer by an ISO/IEC 17025 accredited laboratory establishes a strong chain of quality and traceability. dakks.demicrobiologics.com

Comprehensive Stability Assessment of Solutions and Formulations

A critical property of any CRM is its stability. The certified value is only valid for as long as the material remains unchanged within its specified uncertainty. Therefore, rigorous stability testing is a mandatory component of the characterization process under ISO 17034. astm.org

Short-term stability studies are conducted to evaluate the integrity of the this compound CRM under conditions it might be exposed to during transport and handling. This often involves subjecting samples to elevated temperatures for a defined period. For example, some manufacturers perform short-term stability studies at temperatures like +40°C for two weeks. The results of these studies help to define acceptable shipping conditions, ensuring that the material's integrity is not compromised upon arrival at the end-user's laboratory.

Long-term stability studies are essential for determining the shelf-life of the this compound CRM. These studies are performed under the recommended storage conditions, typically refrigerated (e.g., 2°C to 8°C), over an extended period. sigmaaldrich.com For some deuterated methamphetamine standards, a stability of at least five years has been reported. caymanchem.com By analyzing samples at regular intervals, producers can monitor for any degradation and confidently assign a retest or expiry date to the batch.

Table 1: Illustrative Stability Data for this compound CRM Solution

| Stability Type | Condition | Duration | Result |

| Short-Term | +40°C | 2 Weeks | No significant degradation observed. |

| Long-Term | +2°C to +8°C | 5 Years | No significant degradation observed. caymanchem.com |

Environmental factors, primarily temperature and light, can significantly impact the stability of chemical reference materials.

Temperature: As indicated by stability studies, temperature is a critical factor. While this compound solutions are generally stable when stored under refrigerated conditions, exposure to high temperatures can accelerate degradation. sigmaaldrich.comnih.gov Conversely, freeze-thaw cycles have been shown in some studies of amphetamines not to cause excessive degradation. nih.gov

Light: Exposure to light can also initiate or accelerate degradation pathways for certain chemical compounds. Therefore, it is standard practice to store this compound CRMs in amber or opaque containers to protect them from light. The product is typically stored in a dark location to ensure maximum stability.

Long-Term Storage Stability Evaluations

Metrological Traceability and Uncertainty of Certified Property Values

A cornerstone of a CRM is the concept of metrological traceability. This means that the certified value of a property (e.g., the concentration of a this compound solution) is related to a stated reference, such as the International System of Units (SI), through a documented, unbroken chain of calibrations. nist.govansi.org This traceability is what allows laboratories to ensure their own measurements are accurate and comparable with others. amis.co.za

The certified value is always accompanied by a measurement uncertainty. nist.govansi.org This uncertainty is a parameter that characterizes the dispersion of the values that could reasonably be attributed to the measurand. The calculation of this uncertainty is a comprehensive process that takes into account all potential sources of error in the characterization process. enfsi.eu

For a this compound CRM, the uncertainty budget would typically include contributions from:

The purity assessment of the raw material.

The gravimetric preparation of the solution, including balance uncertainty.

The homogeneity of the batch (see section 5.4). astm.org

The stability of the material over its shelf life. astm.org

The analytical method used for characterization.

The final certified uncertainty is often expressed as an expanded uncertainty, calculated by multiplying the combined standard uncertainty by a coverage factor (k), which provides a level of confidence (typically 95%).

Table 2: Example Uncertainty Components for a this compound CRM

| Uncertainty Source | Description |

| Characterization | Uncertainty associated with the analytical method used to determine the purity or concentration. |

| Homogeneity | Uncertainty due to potential variations between different units (vials) of the CRM. europa.eu |

| Stability | Uncertainty associated with potential degradation during long-term storage and short-term transport. researchgate.net |

| Preparation | Uncertainty from gravimetric and volumetric measurements during solution preparation. in.gov |

Homogeneity Studies for Inter- and Intra-Vial Consistency

A batch of CRM must be sufficiently homogeneous to ensure that any vial taken from the batch is representative of the entire batch. edpsciences.orgedpsciences.org Homogeneity testing is a critical requirement of ISO 17034 and is performed to quantify the variation between and within units of the CRM. astm.orgedpsciences.org

Intra-vial (Within-bottle) Homogeneity: This study ensures that the material within a single vial is uniform. This is particularly important for solutions to ensure no stratification has occurred and for powders to determine the minimum sample size that is representative.

Statistical methods, such as Analysis of Variance (ANOVA), are used to analyze the data from homogeneity studies. edpsciences.orgedpsciences.org These studies confirm that the certified value and its uncertainty are valid for any unopened vial from the batch, provided it has been stored correctly. researchgate.net

Emerging Research Frontiers and Future Perspectives for Deuterated Methamphetamine Analogs

Integration with Novel Analytical Platforms and Technologies

The primary application of (+/-)-Methamphetamine-d14 is as an internal standard for the quantification of methamphetamine in biological and environmental samples using mass spectrometry (MS) based techniques. caymanchem.comcerilliant.com The integration of deuterated standards with advanced analytical platforms, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), is crucial for achieving high precision and accuracy. texilajournal.comlcms.cz

Recent advancements in analytical technology are continually pushing the boundaries of detection and quantification. High-resolution mass spectrometry (HRMS) offers enhanced selectivity and the ability to perform retrospective analysis of complex samples. The use of this compound in conjunction with HRMS allows for more confident identification and quantification, even in challenging matrices where co-eluting substances can interfere with traditional methods.

Furthermore, the development of novel ionization techniques and sample preparation methods, such as solid-phase microextraction (SPME), provides new avenues for the analysis of methamphetamine. nih.gov SPME, coupled with GC-MS, has been utilized to trap methamphetamine from the air, demonstrating the potential for monitoring airborne exposure. nih.gov The availability of a reliable internal standard like this compound is paramount for the validation and routine application of these innovative sampling and analytical strategies. ca.gov

A study investigating the chromatographic deuteration effect (CDE) in reverse-phase chromatography noted that deuterium-labeled analytes often elute earlier than their non-labeled counterparts. acs.org Understanding and optimizing for this effect is crucial for developing robust analytical methods. acs.org

Expansion of Research Applications in Chemical Biology and Environmental Chemistry

Beyond its role in quantitative analysis, this compound and other deuterated analogs hold potential for expanded applications in chemical biology and environmental chemistry. In chemical biology, isotope labeling is a powerful tool for investigating metabolic pathways, protein folding, and ligand-receptor interactions. clearsynth.com The use of deuterated compounds allows researchers to trace the fate of molecules within biological systems, providing invaluable insights into complex biochemical processes. clearsynth.com For instance, deuterated methamphetamine has been used in studies to estimate uncontrolled methamphetamine consumption, offering a novel tool to corroborate self-reported use. acs.org

In the realm of environmental chemistry, the widespread illicit production and use of methamphetamine have led to its emergence as an environmental contaminant. mdpi.comrsc.org Deuterated methamphetamine analogs are essential for accurately quantifying the presence of methamphetamine in various environmental matrices, such as wastewater and surface water. rsc.org This data is critical for assessing the extent of environmental contamination, understanding the environmental fate and transport of the drug, and evaluating the effectiveness of wastewater treatment processes. A multi-residue enantioselective method has been developed for the determination of emerging drug contaminants in seawater, which utilized deuterated surrogates, including R/S(±)-methamphetamine-d11, to account for matrix effects at the enantiomeric level. rsc.org

The table below summarizes key applications of deuterated methamphetamine analogs in these expanding research fields.

| Research Area | Specific Application of Deuterated Methamphetamine | Key Research Findings |

| Chemical Biology | Tracing metabolic pathways | Elucidation of drug metabolism and pharmacokinetics. acs.org |

| Estimating uncontrolled drug use | Provides an objective measure to supplement self-reporting in clinical trials. acs.org | |

| Environmental Chemistry | Quantification in wastewater | Enables monitoring of illicit drug consumption at a population level. mdpi.com |

| Analysis in surface and seawater | Assesses environmental contamination and the effectiveness of water treatment. rsc.org | |

| Monitoring airborne contamination | Allows for the assessment of inhalation exposure risks in contaminated environments. nih.gov |

Challenges and Innovations in Isotopic Labeling Synthesis and Characterization

The synthesis of specifically labeled isotopic compounds like this compound presents unique challenges. Achieving high levels of deuteration at specific molecular positions requires sophisticated synthetic strategies and careful control of reaction conditions. acs.orgdoi.org Researchers are continuously exploring innovative methods for isotopic labeling to improve efficiency, reduce costs, and increase the availability of these critical compounds. pharmaceutical-technology.comresearchgate.net